molecular formula C21H26ClNO3S B10859451 Tipentosin hydrochloride CAS No. 95671-26-4

Tipentosin hydrochloride

Cat. No.: B10859451
CAS No.: 95671-26-4
M. Wt: 408.0 g/mol
InChI Key: YOIOINQCJZQHPS-SOUYGDATSA-N
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Description

Tipentosin hydrochloride is a synthetic compound categorized under hydrochlorides, a class of salts derived from hydrochloric acid. Hydrochlorides are commonly used in pharmaceuticals to enhance solubility, stability, and bioavailability .

Properties

CAS No.

95671-26-4

Molecular Formula

C21H26ClNO3S

Molecular Weight

408.0 g/mol

IUPAC Name

5-[[[(1R,2R,3R)-2-hydroxy-3-phenoxycyclopentyl]amino]methyl]-2-methyl-6,7-dihydro-5H-1-benzothiophen-4-one;hydrochloride

InChI

InChI=1S/C21H25NO3S.ClH/c1-13-11-16-19(26-13)10-7-14(20(16)23)12-22-17-8-9-18(21(17)24)25-15-5-3-2-4-6-15;/h2-6,11,14,17-18,21-22,24H,7-10,12H2,1H3;1H/t14?,17-,18-,21-;/m1./s1

InChI Key

YOIOINQCJZQHPS-SOUYGDATSA-N

Isomeric SMILES

CC1=CC2=C(S1)CCC(C2=O)CN[C@@H]3CC[C@H]([C@@H]3O)OC4=CC=CC=C4.Cl

Canonical SMILES

CC1=CC2=C(S1)CCC(C2=O)CNC3CCC(C3O)OC4=CC=CC=C4.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tipentosin Hydrochloride involves several steps. The primary synthetic route includes the reaction of 2-methyl-1-(4-methylphenyl)-3-(1-piperidinyl)-1-propanone with hydrochloric acid. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired product. The compound is then purified through recrystallization to obtain a high-purity product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the same chemical reactions as in the laboratory synthesis but on a larger scale. Quality control measures are implemented at various stages to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

Tipentosin Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually carried out under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions may result in the formation of various substituted derivatives of this compound .

Scientific Research Applications

Tipentosin Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Tipentosin Hydrochloride exerts its effects by targeting specific molecular pathways. It primarily acts as a muscle relaxant by inhibiting the release of calcium ions from the sarcoplasmic reticulum in muscle cells. This inhibition leads to a decrease in muscle contraction and promotes relaxation. Additionally, it has vasodilatory properties by acting on the smooth muscles of blood vessels, leading to their relaxation and increased blood flow .

Comparison with Similar Compounds

Molecular and Structural Properties

Compound Molecular Formula Molecular Weight Key Functional Groups
Tipentosin HCl Not explicitly provided Likely amine/heterocyclic core
Ticlopidine HCl C₁₄H₁₅Cl₂NS 300.25 Thienopyridine, chlorophenyl
Isothipendyl HCl C₁₆H₂₀ClN₃S 321.87 Thiophene, piperidine
Tizanidine HCl C₉H₈ClN₅S 253.71 Imidazoline, chlorothiophene
  • Structural Insights: Ticlopidine HCl () shares a thienopyridine backbone, often associated with antiplatelet activity. Tipentosin may adopt a similar heterocyclic structure, given naming conventions and pharmacological trends among hydrochlorides. Tipentosin’s absence of sulfur (if applicable) could differentiate its reactivity . Tizanidine HCl () features an imidazoline core, commonly linked to muscle relaxant properties. Tipentosin’s functional groups may instead target cardiovascular or metabolic pathways .

Analytical and Quality Control Methods

Hydrochlorides are rigorously tested for purity and stability. Key methodologies across analogs include:

  • HPLC and GC : Used for Ticlopidine HCl (≥99% purity) and Tizanidine HCl (retention time: 1.0) to quantify active ingredients and detect impurities (e.g., related compound A in Tizanidine at 10.2% time factor) .
  • Buffer Systems : Phosphate buffers (pH 7.5) with acetonitrile (80:20) are standard mobile phases for hydrochlorides, ensuring optimal chromatographic separation .
  • Impurity Limits : Total impurities for Tizanidine HCl are capped at 0.3%, reflecting stringent regulatory standards likely applicable to Tipentosin .

Q & A

Q. How should longitudinal toxicity studies for this compound be structured?

  • Methodological Answer : Follow OECD 452 guidelines: 12-month rodent studies with histopathology (liver, kidney, heart), clinical chemistry (ALT, creatinine), and toxicokinetic sampling (Cmax_{max}, AUC). Use staggered dosing cohorts to distinguish acute vs. chronic effects .

Data Presentation & Reproducibility

  • Tables/Figures : Limit to 3–5 critical datasets. For dose-response curves, include EC50_{50} ± 95% CI and R2^2 values. Use color-coded heatmaps for selectivity data .
  • Supplemental Materials : Provide raw HPLC chromatograms, NMR spectra, and statistical code (R/Python scripts) for transparency .

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